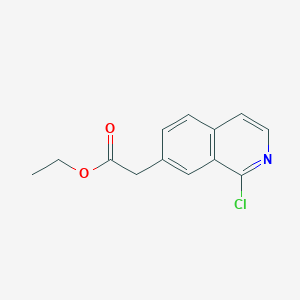
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an ethyl ester group attached to the 2-position of the isoquinoline ring, which is further substituted with a chlorine atom at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
- Isoquinoline is reacted with ethyl bromoacetate in the presence of potassium carbonate.
- The reaction mixture is heated under reflux for several hours.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Hydrolysis: Formation of 2-(1-chloroisoquinolin-7-yl)acetic acid.
Reduction: Formation of 2-(1-chloroisoquinolin-7-yl)ethanol.
科学研究应用
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
作用机制
The mechanism of action of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can be compared with other isoquinoline derivatives such as:
Ethyl 2-(1-bromoisoquinolin-7-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(1-fluoroisoquinolin-7-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(1-iodoisoquinolin-7-yl)acetate: Similar structure but with an iodine atom instead of chlorine.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
ethyl 2-(1-chloroisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-12(16)8-9-3-4-10-5-6-15-13(14)11(10)7-9/h3-7H,2,8H2,1H3 |
InChI 键 |
MEJYCJJALKZKQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


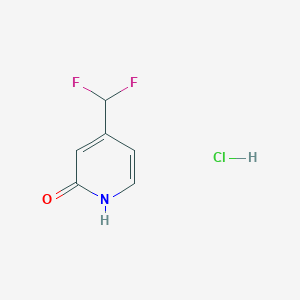
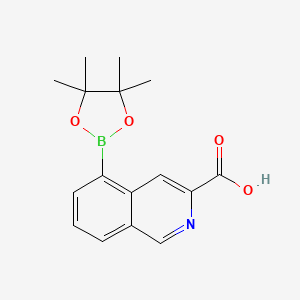
![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
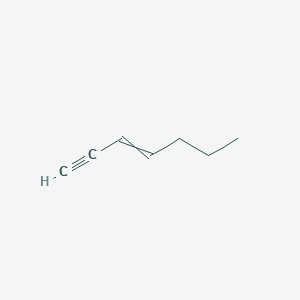
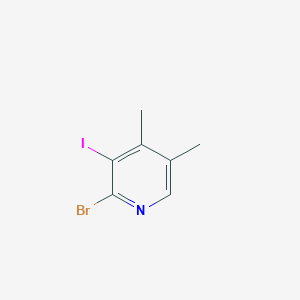
![5-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B15331095.png)

![3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15331110.png)
![8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331111.png)

